

physical and chemical properties of 2,2-Dimethylhexanamide.

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Compound of Interest

Compound Name: 2,2-Dimethylhexanamide

Cat. No.: B8490282

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Technical Guide: 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,2-Dimethylhexanamide**. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed fundamental data with predicted properties and detailed, plausible experimental protocols based on established chemical principles.

Core Properties

2,2-Dimethylhexanamide is a primary amide with the molecular formula $C_8H_{17}NO$.^{[1][2]} Its structure is characterized by a hexanamide backbone with two methyl groups on the alpha-carbon.

Property	Value	Source
Molecular Formula	C8H17NO	[1] [2]
Molecular Weight	143.23 g/mol	[2] [3]
IUPAC Name	2,2-dimethylhexanamide	
SMILES	<chem>CCCCC(C)(C)C(N)=O</chem>	[2]
PubChem CID	181100	[1]

Physical and Chemical Properties

Direct experimental data for many physical properties of **2,2-Dimethylhexanamide** are not readily available in published literature. The following table includes computed data from chemical databases, which can serve as estimations for experimental design.

Property	Predicted/Computed Value	Notes
Boiling Point	224.8 °C at 760 mmHg	Predicted
Melting Point	85.1 °C	Predicted
Density	0.9±0.1 g/cm ³	Predicted
Water Solubility	1.83 g/L at 25 °C	Predicted
LogP	2.32	Predicted measure of lipophilicity
pKa	17.65	Predicted (most acidic proton on nitrogen)

Chemical Reactivity

As a primary amide, **2,2-Dimethylhexanamide** is expected to exhibit typical amide reactivity. The gem-dimethyl groups at the α -position introduce significant steric hindrance, which may influence reaction rates compared to unbranched amides.

- Hydrolysis: Can be hydrolyzed to 2,2-dimethylhexanoic acid and ammonia under acidic or basic conditions, likely requiring elevated temperatures.
- Reduction: Can be reduced to 2,2-dimethylhexan-1-amine using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Dehydration: Dehydration to the corresponding nitrile (2,2-dimethylhexanenitrile) would be challenging due to the absence of α -protons.

Proposed Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2,2-Dimethylhexanamide** is not available, the following methods are based on well-established amidation reactions.^{[4][5][6]}

Protocol 1: From 2,2-Dimethylhexanoyl Chloride

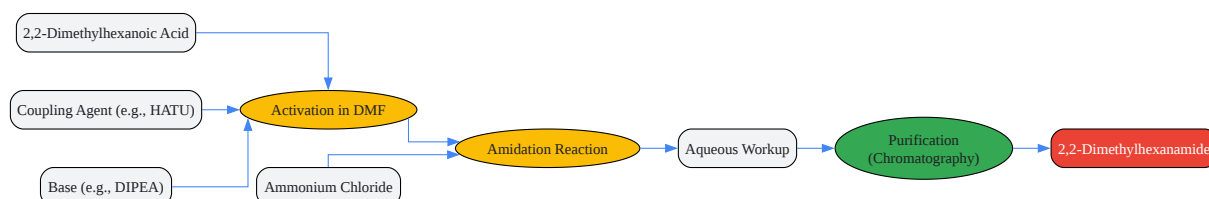
This is a common and generally high-yielding method for the synthesis of primary amides. The precursor, 2,2-dimethylhexanoyl chloride, can be synthesized from 2,2-dimethylhexanoic acid using reagents like thionyl chloride (SOCl_2) or oxalyl chloride.^[7]

Materials:

- 2,2-Dimethylhexanoyl chloride
- Ammonia (aqueous solution, e.g., 28-30%, or as a gas)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure:

- Dissolve 2,2-dimethylhexanoyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia (e.g., 3.0 eq) to the stirred solution via an addition funnel. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude **2,2-Dimethylhexanamide**.
- The product can be further purified by recrystallization or column chromatography.



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